Cas no 22233-82-5 ((E)-1-(2,6-Dihydroxyphenyl)ethanone oxime)

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime is a phenolic oxime compound characterized by its unique structural features, including a dihydroxyphenyl backbone and an ethanone oxime functional group. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the preparation of biologically active molecules. The presence of hydroxyl groups enhances its solubility in polar solvents, facilitating further derivatization. Its oxime moiety offers reactivity for condensation and cyclization reactions, making it a versatile building block for heterocyclic synthesis. The compound's stability under controlled conditions ensures reliable performance in research applications. Analytical characterization is typically confirmed via NMR, HPLC, and mass spectrometry.
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime structure
22233-82-5 structure
Product name:(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
CAS No:22233-82-5
MF:C8H9NO3
Molecular Weight:167.16200
CID:3043060
PubChem ID:136258303

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime 化学的及び物理的性質

名前と識別子

    • 1-(2,6-dihydroxyphenyl)ethan-1-one oxime
    • 1-(2,6-dihydroxyphenyl)ethanone oxime; 1-(2,6-dihydroxy-phenyl)-ethanone oxime; 2',6'-Dihydroxyacetophenon-oxim; 2,6-Dihydroxy-acetophenon-oxim; 2,6-Dihydroxyacetophenon-oxim
    • ethanone, 1-(2,6-dihydroxyphenyl)-, oxime
    • (E)-1-(2,6-DIHYDROXYPHENYL)ETHANONE OXIME
    • (E)-1-(2,6-DIHYDROXYPHENYL)ETHANONEOXIME
    • BS-27895
    • 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol
    • SCHEMBL9900764
    • SIQUZFBZMJKFMN-WEVVVXLNSA-N
    • 22233-82-5
    • (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
    • MDL: MFCD26383418
    • インチ: InChI=1S/C8H9NO3/c1-5(9-12)8-6(10)3-2-4-7(8)11/h2-4,10-12H,1H3/b9-5+
    • InChIKey: SIQUZFBZMJKFMN-WEVVVXLNSA-N
    • SMILES: C/C(C1=C(O)C=CC=C1O)=N\O

計算された属性

  • 精确分子量: 167.05800
  • 同位素质量: 167.058243149Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 171
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.1Ų
  • XLogP3: 1.2

じっけんとくせい

  • PSA: 73.05000
  • LogP: 1.29600

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D451805-250mg
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
22233-82-5
250mg
$190.00 2023-05-18
Crysdot LLC
CD12094759-5g
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
22233-82-5 95+%
5g
$564 2024-07-24
1PlusChem
1P00BIXC-5g
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
22233-82-5 98%
5g
$870.00 2025-02-25
TRC
D451805-100mg
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
22233-82-5
100mg
$98.00 2023-05-18
TRC
D451805-500mg
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
22233-82-5
500mg
$293.00 2023-05-18
A2B Chem LLC
AF36944-5g
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
22233-82-5 98%
5g
$662.00 2024-04-20
A2B Chem LLC
AF36944-1g
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
22233-82-5 98%
1g
$176.00 2024-04-20
1PlusChem
1P00BIXC-1g
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
22233-82-5 98%
1g
$228.00 2025-02-25
TRC
D451805-1g
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
22233-82-5
1g
$414.00 2023-05-18

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime 関連文献

(E)-1-(2,6-Dihydroxyphenyl)ethanone oximeに関する追加情報

Recent Advances in the Study of (E)-1-(2,6-Dihydroxyphenyl)ethanone Oxime (CAS: 22233-82-5)

The compound (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime (CAS: 22233-82-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

Recent studies have highlighted the unique structural features of (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime, which contribute to its ability to interact with various biological targets. The compound's oxime functional group and dihydroxyphenyl moiety are particularly noteworthy, as they enable selective binding to enzymes and receptors involved in inflammatory and oxidative stress pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on key pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

In terms of synthesis, advancements have been made in optimizing the yield and purity of (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime. A recent paper in Organic & Biomolecular Chemistry detailed a novel catalytic method that reduces byproduct formation and improves scalability. This development is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of high-quality material for research purposes.

Pharmacological evaluations have also revealed promising results. In vitro and in vivo studies indicate that the compound possesses significant antioxidant properties, effectively scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. These findings were corroborated by a 2024 study in Free Radical Biology and Medicine, which reported a dose-dependent reduction in oxidative stress markers in animal models treated with (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime.

Despite these encouraging results, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Ongoing research is exploring structural modifications and formulation strategies to enhance the compound's pharmacokinetic profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime (CAS: 22233-82-5) represents a promising candidate for further development in the treatment of inflammatory and oxidative stress-related conditions. Continued research into its mechanisms of action, optimization of its chemical properties, and evaluation of its safety and efficacy in clinical settings will be essential to fully realize its therapeutic potential.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD